
Butanedioic acid, hexyl-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Butanedioic acid, hexyl-, (S)- can be synthesized through several methods. One common approach involves the reaction of succinic anhydride with hexanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of butanedioic acid, hexyl-, (S)- may involve the use of biocatalysts or microbial fermentation processes. These methods offer a more sustainable and environmentally friendly approach compared to traditional chemical synthesis. For example, genetically engineered microorganisms can be used to convert renewable feedstocks into the desired product.
化学反応の分析
Types of Reactions
Butanedioic acid, hexyl-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hexylsuccinic anhydride or other oxidation products.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols.
Esterification: The compound can react with alcohols to form esters.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Hexylsuccinic anhydride
Reduction: Hexylsuccinic alcohol
Esterification: Hexylsuccinic esters
Substitution: Various substituted hexylsuccinic acids
科学的研究の応用
Butanedioic acid, hexyl-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of biodegradable polymers, plasticizers, and as an intermediate in the synthesis of various chemicals.
作用機序
The mechanism of action of butanedioic acid, hexyl-, (S)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in metabolic processes. The hexyl group can influence the compound’s hydrophobicity and its ability to interact with lipid membranes or other hydrophobic environments. Additionally, the carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s reactivity and binding affinity.
類似化合物との比較
Butanedioic acid, hexyl-, (S)- can be compared with other similar compounds, such as:
Succinic acid: The parent compound, which lacks the hexyl group.
Hexanoic acid: A similar compound with a hexyl group but lacking the succinic acid backbone.
Adipic acid: Another dicarboxylic acid with a longer carbon chain.
Uniqueness
The presence of both the hexyl group and the succinic acid backbone in butanedioic acid, hexyl-, (S)- gives it unique properties, such as increased hydrophobicity and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
63163-10-0 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
(2S)-2-hexylbutanedioic acid |
InChI |
InChI=1S/C10H18O4/c1-2-3-4-5-6-8(10(13)14)7-9(11)12/h8H,2-7H2,1H3,(H,11,12)(H,13,14)/t8-/m0/s1 |
InChIキー |
ZJVMHPVIAUKERS-QMMMGPOBSA-N |
異性体SMILES |
CCCCCC[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CCCCCCC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


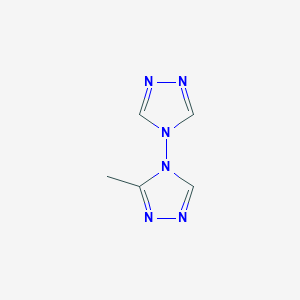
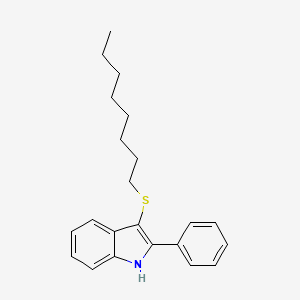

![Spiro[4.5]dec-6-en-6-yl trifluoromethanesulfonate](/img/structure/B14513002.png)
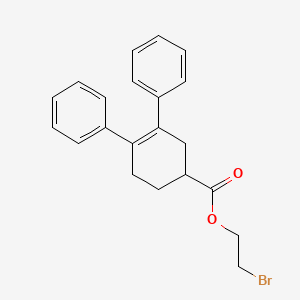
![N-{2-Methyl-1-[(E)-methyldiazenyl]propyl}but-3-en-1-yn-1-amine](/img/structure/B14513012.png)
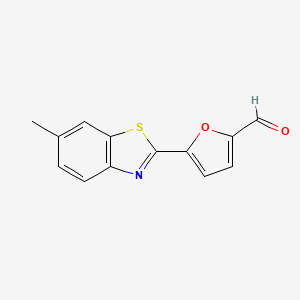




![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
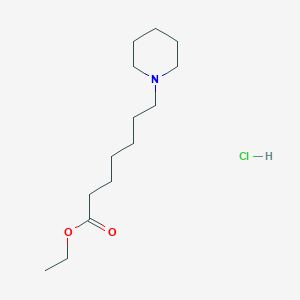
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
